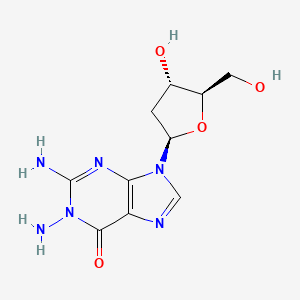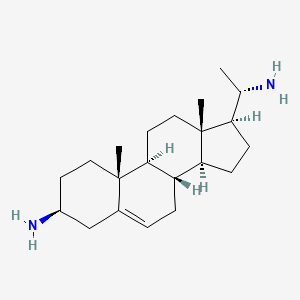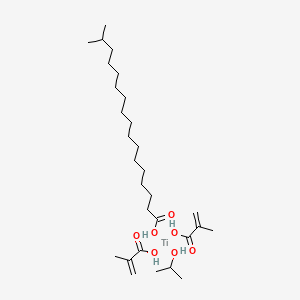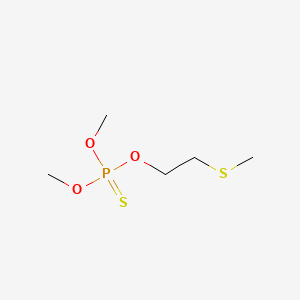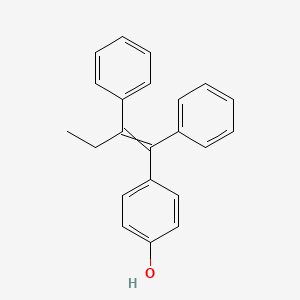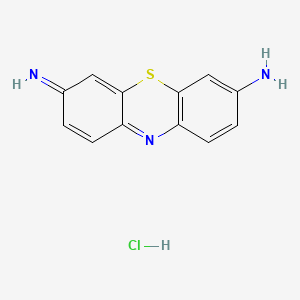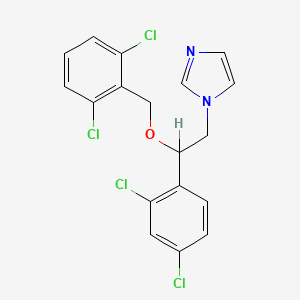
Isoconazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of Isoconazole and its analogs involves complex chemical processes aimed at achieving the desired antifungal activity and pharmacokinetic properties. Notably, the synthesis of diastereomeric ketoconazole analogs, which are structurally related to Isoconazole, has been explored to understand the relationship between structure and antifungal activity. These syntheses involve the creation of trans-isomers and their corresponding derivatives, characterized by their carbon-13 NMR spectra (Chapman et al., 1990). Additionally, the development of efficient synthesis methods for bis-isoxazole ethers via 1,3-dipolar cycloaddition catalyzed by Zn/Zn2+ highlights the synthetic versatility and potential antifungal activities of isoxazole derivatives (Zhang et al., 2015).
Molecular Structure Analysis
Isoconazole's molecular structure is crucial for its antifungal activity. The structure-activity relationship (SAR) of various isoxazole derivatives, including those related to Isoconazole, has been extensively studied. For instance, a diversity-oriented synthesis approach of pyrazoles derivatives from flavones and isoflavones led to the discovery of compounds with significant antifungal effects against Candida albicans, demonstrating the impact of molecular modifications on antifungal efficacy (Cui et al., 2018).
Chemical Reactions and Properties
Isoconazole's chemical reactions and properties are influenced by its isoxazole core, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The preparation methods and reactions of isoxazoles, including those relevant to Isoconazole, have been described in literature, focusing on efficient approaches such as condensation of hydroxylamine with 1,3-dielectrophiles and reactions of nitrile oxides with alkenes and alkynes (Galenko et al., 2015).
Physical Properties Analysis
The physical properties of Isoconazole, such as solubility, melting point, and crystalline structure, play a significant role in its formulation and efficacy as an antifungal agent. A study on the forced degradation of Isoconazole nitrate in bulk drug and cream formulations provides insights into its stability under various conditions, highlighting its physical properties' impact on its pharmaceutical applications (von Ahn & Santos, 2012).
Chemical Properties Analysis
Isoconazole's chemical properties, including its reactivity and stability, are essential for its effectiveness and shelf life. The synthesis and characterization of some Isoxazole derivatives for antimicrobial activity illustrate the chemical versatility and potential of isoxazole compounds. These derivatives exhibit promising antibacterial and antifungal activities, underscoring the importance of chemical properties in the development of antifungal agents (Umakant et al., 2018).
Aplicaciones Científicas De Investigación
1. Stereoselective Pharmacokinetics and Tissue Distribution
A study developed a novel method for analyzing the stereoselective behavior of isoconazole enantiomers in rats. This research highlighted significant enantioselective differences in plasma and tissue distribution, emphasizing the importance of considering stereochemistry in the drug's biological effects (Zhu et al., 2022).
2. Combination Therapy in Superficial Mycoses
Research on isoconazole combined with corticosteroids for treating superficial mycoses demonstrated enhanced effectiveness in reducing inflammation and symptoms compared to isoconazole alone (Veraldi & Bortoluzzi, 2022).
3. Stability-Indicating HPLC Method
A study developed and validated a stability-indicating HPLC method for analyzing isoconazole in pharmaceutical formulations. This method helps ensure the quality and efficacy of isoconazole-containing products (Doğanay et al., 2019).
4. Penetration and Storage in Skin and Hair Follicles
Isoconazole nitrate's penetration and storage in the stratum corneum and hair follicles were investigated, showing significant retention and effectiveness in these areas. This is crucial for treating infections located in hair follicles (Lademann et al., 2012).
5. Forced Degradation Studies
Investigation into the forced degradation of isoconazole in various conditions provided insights into its chemical stability, an essential factor in drug formulation and storage (von Ahn & Santos, 2012).
6. Antifungal Drug Resistance and Aneuploidy
A study explored the relationship between aneuploidy and antifungal drug resistance, providing insights into the mechanisms of resistance and potential strategies for overcoming it (Selmecki et al., 2009).
7. Copper(II) Complexes with Isoconazole
Research on the synthesis and biological properties of new copper(II) complexes with isoconazole highlights potential applications in technology and medicine, expanding the utility of isoconazole beyond its traditional antifungal role (Dulcevscaia et al., 2013).
8. Topical Efficacy in Otomycosis
Comparative studies of isoconazole nitrate versus nystatin for treating otomycosis demonstrated isoconazole's superior efficacy in resolving symptoms and clinical improvement (Khan et al., 2021).
Direcciones Futuras
Isoconazole has been effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids . The rapid improvement observed with Isoconazole treatment, combined with favourable safety and tolerability, results in higher patient satisfaction, and therefore, can be an effective tool to increase treatment adherence in patients with dermatomycoses accompanied by inflammatory signs and symptoms .
Propiedades
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIPASJGOJYODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24168-96-5 (nitrate) | |
| Record name | Isoconazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045447 | |
| Record name | Isoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoconazole | |
CAS RN |
27523-40-6 | |
| Record name | Isoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27523-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoconazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI7WFR424 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



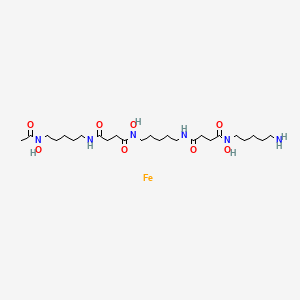
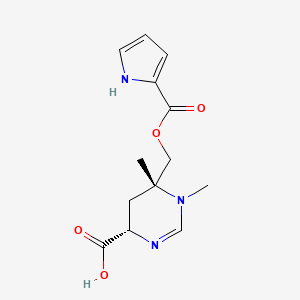
![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)
![3-ethyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215793.png)
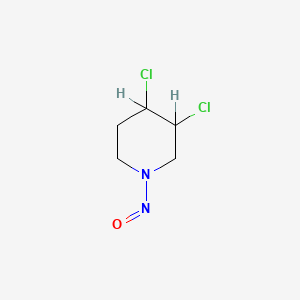
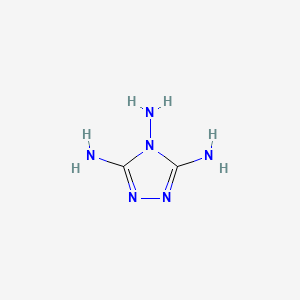
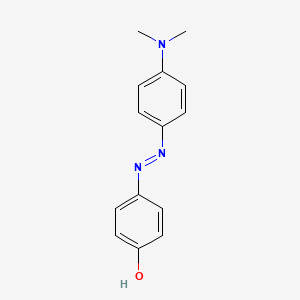
![(4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate](/img/structure/B1215800.png)
